

# 2-Methoxy-N-methylbenzylamine literature and synthesis references

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## Compound of Interest

Compound Name: 2-Methoxy-N-methylbenzylamine

Cat. No.: B1584364

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An In-depth Technical Guide: **2-Methoxy-N-methylbenzylamine**: Synthesis, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development. It provides a detailed overview of **2-Methoxy-N-methylbenzylamine**, focusing on its synthesis, physicochemical properties, and significance as a chemical intermediate.

## Introduction and Significance

**2-Methoxy-N-methylbenzylamine** (CAS No. 6851-80-5) is a substituted secondary amine that serves as a valuable building block in organic synthesis.<sup>[1]</sup> Its structure, featuring a methoxy-substituted benzene ring attached to a methylated aminomethyl group, makes it a precursor for more complex molecules, particularly within the pharmaceutical and agrochemical sectors.<sup>[2]</sup> The presence of the methoxy group and the secondary amine functionality allows for a variety of chemical transformations, positioning it as a key intermediate in the synthesis of bioactive compounds.<sup>[2]</sup>

## Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory or industrial setting.

## Key Properties Summary

Property	Value	Source
CAS Number	6851-80-5	[1]
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO	[1][3][4]
Molecular Weight	151.21 g/mol	[1][4]
Appearance	Colorless Liquid	[1]
Boiling Point	234-235 °C (lit.)	[1]
Density	1.015 g/mL at 25 °C (lit.)	[1]
Refractive Index	n <sub>20/D</sub> 1.5325 (lit.)	[1]
Flash Point	106 °C (222.8 °F) - closed cup	
SMILES	CNCC1CCCCC1OC	[3]
InChI Key	JCCQJCOMFAJJCQ-UHFFFAOYSA-N	[3]

## Safety and Handling

**2-Methoxy-N-methylbenzylamine** is classified as a hazardous substance and must be handled with appropriate precautions.

- Signal Word: Danger.
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).
- Precautionary Measures: Standard laboratory personal protective equipment (PPE) is required, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

## Core Synthesis Methodologies

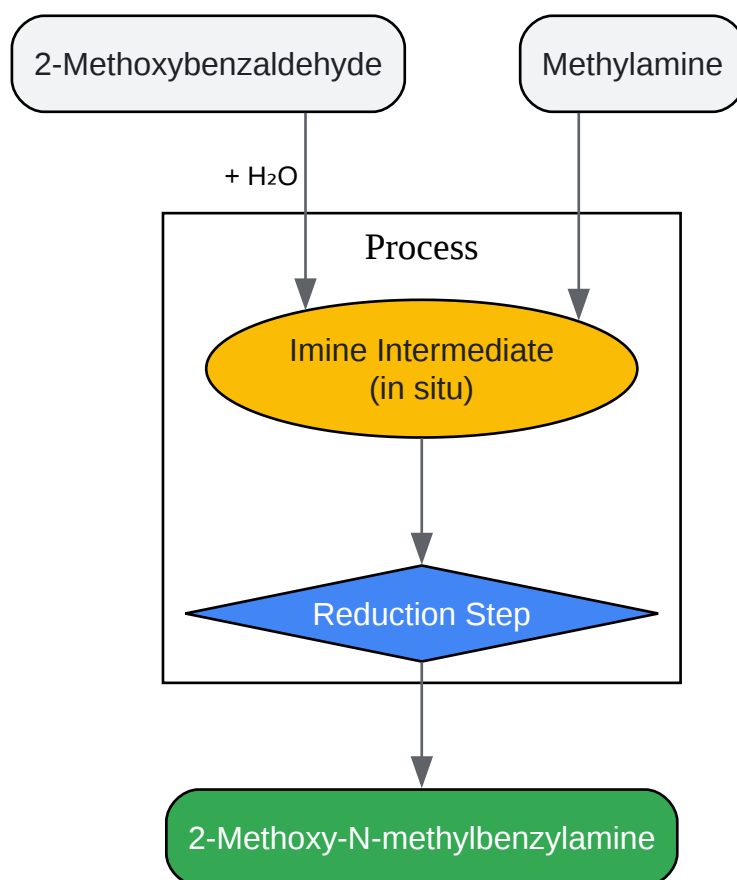
The primary and most efficient method for synthesizing **2-Methoxy-N-methylbenzylamine** is through the reductive amination of 2-methoxybenzaldehyde. This reaction is a cornerstone of

amine synthesis due to its versatility and efficiency.<sup>[5][6]</sup>

The fundamental principle involves two key steps that typically occur in a single pot:

- Imine Formation: 2-methoxybenzaldehyde reacts with methylamine to form an unstable imine (Schiff base) intermediate, with the concurrent elimination of a water molecule.
- Reduction: The imine intermediate is immediately reduced in situ to the target secondary amine.

The choice of reducing agent and catalyst is critical as it dictates the reaction conditions, safety profile, and overall yield.



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Caption: Reductive Amination Workflow.

## Method 1: Catalytic Hydrogenation

This classic approach utilizes hydrogen gas ( $H_2$ ) as the terminal reducing agent in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[7]

- **Expertise & Causality:** The palladium catalyst provides a surface for the adsorption of both the imine intermediate and hydrogen gas. This proximity facilitates the efficient transfer of hydrogen atoms across the C=N double bond, leading to the desired amine. This method is considered "clean" as the primary byproduct is water, and the catalyst can be easily removed by filtration. The reaction can often be performed under mild conditions (atmospheric pressure and room temperature), which preserves sensitive functional groups.[7]

## Method 2: Leuckart-Wallach Type Reaction

This method employs formic acid or its derivatives, such as ammonium formate, as the reducing agent.[8]

- **Expertise & Causality:** When heated, ammonium formate decomposes to formic acid and ammonia. In this context, with an external amine (methylamine) or by using formamide derivatives, the formic acid acts as a hydride donor to reduce the imine. This approach is particularly valuable as it circumvents the need for specialized high-pressure hydrogenation equipment and the handling of flammable hydrogen gas, making it more amenable to standard laboratory setups.[8] The conditions are typically harsher (higher temperatures) than catalytic hydrogenation.

## Detailed Experimental Protocols

The following protocols are detailed, self-validating procedures grounded in established chemical literature.

### Protocol 1: Synthesis via Catalytic Hydrogenation

(This protocol is adapted from a similar synthesis of a substituted N-methylbenzylamine derivative and is directly applicable).[7]

- **Reaction Setup:** In a suitable hydrogenation vessel, suspend 2-methoxybenzaldehyde (1.0 eq) in methanol (approx. 5-10 mL per gram of aldehyde).

- **Amine Addition:** To this suspension, add a 40% aqueous solution of methylamine (2.0 eq). Stir the mixture until the aldehyde has completely dissolved, indicating the formation of the imine intermediate.
- **Catalyst Addition:** Carefully add 5% Palladium on Carbon (Pd/C) catalyst (approx. 0.1 mol%).
  - **Trustworthiness Note:** The catalyst should be handled with care, especially when dry, as it can be pyrophoric. It is often handled as a water-wet paste.
- **Hydrogenation:** Seal the vessel and purge it with hydrogen gas. Maintain a positive hydrogen atmosphere (e.g., using a balloon or a regulated supply at atmospheric pressure) and stir the reaction mixture vigorously at room temperature.
- **Monitoring and Workup:** The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, this takes a few hours.<sup>[7]</sup> Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
- **Purification:** Remove the Pd/C catalyst by filtration through a pad of Celite®. Rinse the filter cake with a small amount of methanol.
- **Isolation:** Concentrate the filtrate under reduced pressure to remove methanol, excess methylamine, and the water byproduct. The remaining oily residue is the crude **2-Methoxy-N-methylbenzylamine**.
- **Validation:** The product can be further purified by vacuum distillation if necessary. Purity and identity should be confirmed using analytical techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry. The reported yield for this type of reaction is often quantitative.<sup>[7]</sup>

## Protocol 2: Synthesis via Ammonium Formate

(This protocol is adapted from a patent describing a similar reductive amination process).<sup>[8]</sup>

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a thermometer, heat ammonium formate (approx. 5.0 eq) to ~170 °C. The solid will melt and begin to decompose. After about 2 hours, cool the molten salt to 120 °C.

- Aldehyde Addition: Slowly add 2-methoxybenzaldehyde (1.0 eq) to the hot ammonium formate while stirring.
  - Causality Note: The high temperature is necessary to facilitate the in-situ generation of the reducing species from the formate salt and to drive the reaction to completion.
- Reaction: Maintain the reaction mixture at 120 °C and stir for approximately 5 hours.
- Workup and Extraction: Cool the reaction mixture to room temperature. Pour the resulting solution into a significant volume of water (e.g., 10 volumes). Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).
- Purification: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water-soluble impurities. Dry the organic layer over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>).
- Isolation: Filter off the drying agent and remove the solvent by rotary evaporation. The resulting crude product can be purified by vacuum distillation.
- Validation: Confirm the structure and purity of the final product using appropriate analytical methods (NMR, GC-MS, IR).

## Summary of Synthesis Parameters

Parameter	Method 1: Catalytic Hydrogenation	Method 2: Ammonium Formate
Aldehyde	2-Methoxybenzaldehyde	2-Methoxybenzaldehyde
Amine Source	Methylamine (aq. solution)	Ammonium Formate
Reducing Agent	H <sub>2</sub> gas	Ammonium Formate
Catalyst	5% Pd/C	None (thermal)
Solvent	Methanol	None (neat)
Temperature	Room Temperature	120-170 °C
Pressure	Atmospheric	Atmospheric
Key Advantage	Mild conditions, high yield	Avoids H <sub>2</sub> gas and metal catalysts
Reported Yield	Quantitative[7]	High[8]

## Conclusion

**2-Methoxy-N-methylbenzylamine** is a readily accessible synthetic intermediate. The most reliable and scalable synthesis route is the reductive amination of 2-methoxybenzaldehyde with methylamine. Researchers can choose between catalytic hydrogenation for a clean, high-yield reaction under mild conditions or a formate-based reduction to avoid the complexities of handling hydrogen gas. The choice of methodology depends on the available equipment and specific safety considerations of the laboratory. The protocols and data presented herein provide a solid foundation for the successful synthesis and application of this versatile compound in further research and development endeavors.

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